![molecular formula C23H30Cl2N2O5S B1655881 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide CAS No. 440648-02-2](/img/structure/B1655881.png)
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl, diethoxyethyl, and methylphenylsulfonyl groups attached to a beta-alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 2,6-dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride under controlled conditions.
Preparation of 2,2-diethoxyethylamine: This involves the reaction of diethyl ether with ethylamine.
Synthesis of 4-methylphenylsulfonyl chloride: This can be synthesized by sulfonation of toluene followed by chlorination.
Coupling reactions: The final compound is formed by coupling these intermediates with beta-alanine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Substitution reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form corresponding alcohols and acids.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-dimethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide
- **N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-diethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-alpha-alaninamide
Uniqueness
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
440648-02-2 |
|---|---|
Molecular Formula |
C23H30Cl2N2O5S |
Molecular Weight |
517.5 |
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,2-diethoxyethyl)propanamide |
InChI |
InChI=1S/C23H30Cl2N2O5S/c1-4-31-23(32-5-2)15-26-22(28)13-14-27(16-19-20(24)7-6-8-21(19)25)33(29,30)18-11-9-17(3)10-12-18/h6-12,23H,4-5,13-16H2,1-3H3,(H,26,28) |
InChI Key |
OUSBAJZOSJEKAC-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)CCN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C)OCC |
Canonical SMILES |
CCOC(CNC(=O)CCN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


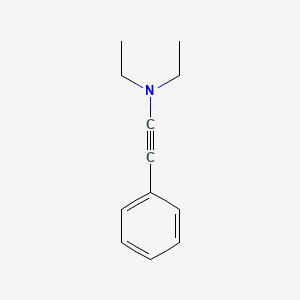
![1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one](/img/structure/B1655799.png)
![3-Chloro-1-azabicyclo[2.2.2]octane](/img/structure/B1655800.png)
![(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1655801.png)
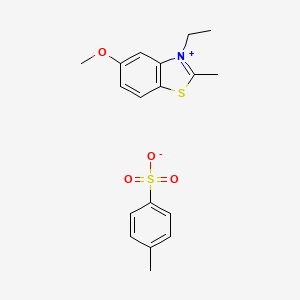

![1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1655807.png)
![2-(3-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1655810.png)
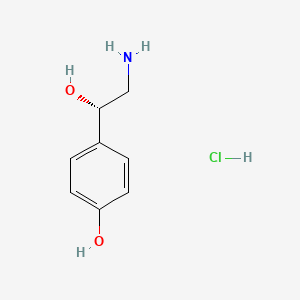
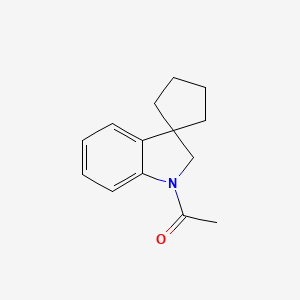

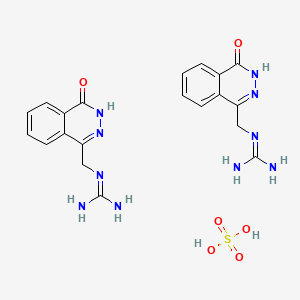

![1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)](/img/new.no-structure.jpg)
